molecular formula C16H16FNO2S B13102679 S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate

S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate

Cat. No.: B13102679
M. Wt: 305.4 g/mol
InChI Key: NJLNKLNMFGFCKI-UHFFFAOYSA-N
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Description

S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is a synthetic organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, along with a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Suzuki-Miyaura reaction makes it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate moiety to a corresponding amine.

    Substitution: The fluoro and methoxy groups on the biphenyl core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is unique due to the presence of both fluoro and methoxy substituents on the biphenyl core, along with the dimethylcarbamothioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H16FNO2S

Molecular Weight

305.4 g/mol

IUPAC Name

S-[4-fluoro-2-(4-methoxyphenyl)phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C16H16FNO2S/c1-18(2)16(19)21-15-9-6-12(17)10-14(15)11-4-7-13(20-3)8-5-11/h4-10H,1-3H3

InChI Key

NJLNKLNMFGFCKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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